Demonstrated Superior Selectivity for Mutant Rhodopsin Over Wild-Type Compared to the Most Potent Cohort Analog
In a head-to-head HTS confirmation, compound CL-003 displayed a superior selectivity window for degrading misfolded P23H rhodopsin over wild-type (WT) protein compared to the most potent rescuing analog, CL-002. CL-003 achieved an EC50 of 0.89 µM for the P23H mutant but required a 1.7x higher concentration (1.5 µM) to affect WT rhodopsin, indicating a quantifiable level of mutant selectivity. In contrast, the more potent compound CL-002 showed less favorable selectivity, with only a 1.3x difference (EC50 of 2.0 µM for P23H vs. 3.4 µM for WT) [1]. This establishes CL-003 as the preferred probe when phenotypic selectivity is paramount.
| Evidence Dimension | Selectivity Ratio (Fold-difference in EC50 for WT vs. P23H mutant) |
|---|---|
| Target Compound Data | 1.7-fold (EC50 P23H = 0.89 µM, EC50 WT = 1.5 µM) |
| Comparator Or Baseline | CL-002 (CID: 6224422): 1.3-fold (EC50 P23H = 2.0 µM, EC50 WT = 3.4 µM) |
| Quantified Difference | CL-003 exhibits a 30.8% improvement in mutant-over-wildtype selectivity ratio compared to the most potent cohort analog CL-002. |
| Conditions | Rluc reporter assay in HEK293 cells, 10-point dose-response. |
Why This Matters
For researchers seeking to minimize off-target effects on native, functional rhodopsin while clearing misfolded protein, the higher selectivity index of this compound makes it a functionally superior choice over more potent but less selective analogs.
- [1] Huang, J., et al. Table 2: Hit Confirmation Results. Pharmacological clearance of misfolded rhodopsin... FASEB J. 2020. Data deposited in PMC7688577. View Source
